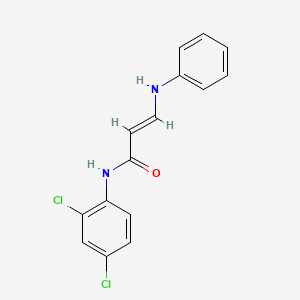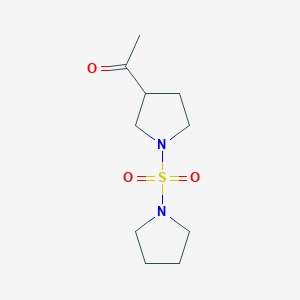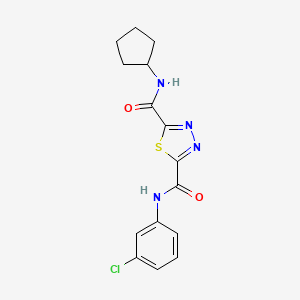![molecular formula C23H18FN3O4S B2472185 Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-58-5](/img/structure/B2472185.png)
Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ester group (ethyl carboxylate), an amide group (acetyl amino), a fluorophenyl group, and a thieno[3,4-d]pyridazine ring. These groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The thieno[3,4-d]pyridazine ring is a heterocyclic compound containing sulfur and nitrogen atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups it contains, and the presence of any charged or polar atoms .科学的研究の応用
Novel Compound Synthesis
Researchers have developed methods for synthesizing a range of novel compounds starting from ethyl cyanoacetate derivatives. For instance, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate demonstrates the potential of utilizing such compounds as building blocks for fluorescent molecules and as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their potential in agricultural applications (Yan‐Chao Wu et al., 2006). Furthermore, the creation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showcases their herbicidal activities, with some compounds exhibiting higher activity than commercial herbicides (Han Xu et al., 2008).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial properties of novel thieno[2,3-c]pyridazines. One study prepared novel thieno[2,3-c]pyridazines with antibacterial activities, highlighting their potential in medical applications (A. S. Al-Kamali et al., 2014). Another study synthesized and evaluated the antimicrobial activity of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, indicating that some compounds showed promising antibacterial and antifungal activities (R. Faty et al., 2010).
Potential in Pharmacology
Research into adenosine A1 receptor modulation by 2-aminothienopyridazines, including derivatives of Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate, has identified new classes of A1AR antagonists that also recognize the receptor's allosteric site. These findings suggest possible pharmacological applications, particularly in the development of drugs targeting the adenosine A1 receptor (Gemma N Ferguson et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-8-10-15(24)11-9-14)19(17)22(29)27(26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXDLIPGOGCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2472105.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2472115.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2472116.png)

![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)
![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)


![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)